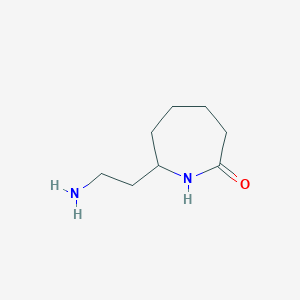
2-(Methylamino)-4-nitrobenzoic acid
説明
2-(Methylamino)-4-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4. It is characterized by a benzene ring substituted with a nitro group (-NO2) at the 4-position and a methylamino group (-NHCH3) at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized by nitration of 2-(methylamino)benzoic acid using nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts.
Reduction Reaction: Another method involves the reduction of 2-nitrobenzoic acid followed by amination with methylamine (CH3NH2).
Industrial Production Methods: Industrial production typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(methylamino)-4-aminobenzoic acid.
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed:
Oxidation: 2-(Methylamino)-4-carboxybenzoic acid.
Reduction: 2-(Methylamino)-4-aminobenzoic acid.
Substitution: 2-(Methylamino)-4-bromobenzoic acid or 2-(Methylamino)-4-chlorobenzoic acid.
科学的研究の応用
2-(Methylamino)-4-nitrobenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other organic compounds and intermediates.
Biology: The compound is used in biochemical studies to understand the effects of nitroaromatic compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-(Methylamino)-4-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to anti-inflammatory and analgesic effects.
類似化合物との比較
2-(Methylamino)benzoic Acid: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Nitrobenzoic Acid: Lacks the methylamino group, leading to variations in biological activity and applications.
2-Aminobenzoic Acid (Anthranilic Acid): Similar structure but with an amino group instead of a nitro group.
Uniqueness: 2-(Methylamino)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylamino group on the benzene ring, which influences its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
特性
IUPAC Name |
2-(methylamino)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-7-4-5(10(13)14)2-3-6(7)8(11)12/h2-4,9H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADBFHYRFMHZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B7890536.png)
![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine](/img/structure/B7890541.png)


![7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B7890557.png)




![1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B7890611.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7890614.png)
